2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16389826
InChI: InChI=1S/C25H16FNO4/c1-27-14-16(19-4-2-3-5-21(19)27)12-23-24(28)20-11-10-18(13-22(20)31-23)30-25(29)15-6-8-17(26)9-7-15/h2-14H,1H3/b23-12+
SMILES:
Molecular Formula: C25H16FNO4
Molecular Weight: 413.4 g/mol

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate

CAS No.:

Cat. No.: VC16389826

Molecular Formula: C25H16FNO4

Molecular Weight: 413.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate -

Specification

Molecular Formula C25H16FNO4
Molecular Weight 413.4 g/mol
IUPAC Name [(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzoate
Standard InChI InChI=1S/C25H16FNO4/c1-27-14-16(19-4-2-3-5-21(19)27)12-23-24(28)20-11-10-18(13-22(20)31-23)30-25(29)15-6-8-17(26)9-7-15/h2-14H,1H3/b23-12+
Standard InChI Key NEKUHJFLOHGJHK-FSJBWODESA-N
Isomeric SMILES CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F
Canonical SMILES CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F

Introduction

Structural Characteristics

The compound's structure includes:

  • Indole Group: Known for contributing to biological activity through receptor binding.

  • Benzo[f]furan Framework: Enhances stability and potential interactions.

  • Fluorobenzoate Moiety: May increase reactivity and biological efficacy.

Given the absence of specific data on 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate, we can infer its properties from similar compounds like 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methylbenzoate and 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate.

Synthesis and Preparation Methods

The synthesis of similar compounds typically involves multi-step organic reactions. A common method includes the condensation of 1-methylindole-3-carbaldehyde with the appropriate benzo[f]furan derivative under acidic conditions, often in solvents like methanol or ethanol.

Potential Biological Activities

Compounds with indole and furan structures often exhibit significant biological activities:

  • Anticancer Activity: Similar compounds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation pathways.

  • Antimicrobial Activity: Indole derivatives are known for their antimicrobial properties, which could be applicable to this compound as well.

  • Anti-inflammatory Activity: Though less documented for this specific structure, indole derivatives can exhibit anti-inflammatory effects.

Mechanism of Action

The mechanism of action for similar compounds involves interaction with molecular targets such as tubulin, leading to cell cycle arrest and apoptosis induction. This is similar to the action of colchicine, a known tubulin polymerization inhibitor.

Comparison with Similar Compounds

CompoundStructural FeaturesPotential Biological Activities
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methylbenzoateIndole, benzo[f]furan, methylbenzoateAnticancer, antimicrobial
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoateIndole, benzo[f]furan, fluorobenzoateAnticancer, antimicrobial, anti-inflammatory
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoateIndole, benzo[f]furan, fluorobenzoatePotential anticancer, antimicrobial

Future Research Directions

Given the potential biological activities of similar compounds, further research on 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate should focus on:

  • In Vitro and In Vivo Studies: To confirm its anticancer and antimicrobial efficacy.

  • Mechanism of Action: Detailed studies to understand how it interacts with biological targets.

  • Optimization of Synthesis: Improving yield and efficiency in synthesis to facilitate large-scale production.

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